Cas no 13033-84-6 (D-Phe-OMe monohydrochloride)

D-Phe-OMe monohydrochloride is a chiral amino acid derivative widely used in peptide synthesis and pharmaceutical research. The compound, methyl ester of D-phenylalanine hydrochloride, offers high enantiomeric purity, ensuring precise stereochemical control in synthetic applications. Its hydrochloride salt form enhances solubility in polar solvents, facilitating handling in aqueous and organic reaction systems. The product is particularly valuable in the preparation of modified peptides, enzyme substrates, and chiral building blocks. Rigorous quality control guarantees consistent performance in coupling reactions and other synthetic processes. Its stability under standard storage conditions further makes it a reliable reagent for laboratory and industrial applications.
D-Phe-OMe monohydrochloride structure
D-Phe-OMe monohydrochloride structure
Product Name:D-Phe-OMe monohydrochloride
CAS No:13033-84-6
MF:C10H14ClNO2
MW:215.676661968231
MDL:MFCD00066112
CID:48986
PubChem ID:87559837
Update Time:2025-05-20

D-Phe-OMe monohydrochloride Chemical and Physical Properties

Names and Identifiers

    • D-Phenylalanine methyl ester hydrochloride
    • H-D-Phe-OMe.HCl
    • H-D-Phe-OMe HCl
    • D-Phe-OMe monohydrochloride
    • (R)-Methyl 2-amino-3-phenylpropanoate hydrochloride
    • D-Phenylalanine Meth
    • H-D-Phe-OMe · HCl
    • H-D-Phe-OMe•HCl
    • methyl (2R)-2-amino-3-phenylpropanoate,hydrochloride
    • Methyl D-phenylalaninate hydrochloride (1:1)
    • (R)-Phenylalanine methyl ester hydrochloride
    • Methyl(R)-phenylalaninate hydrochloride
    • Alanine,phenyl-, methyl ester, hydrochloride, D- (8CI)
    • D-phenylalanine, methyl ester, hydrochloride (1:1)
    • H-D-Phe-OMe
    • D-PHENYLALANINE-OME HCL
    • D-DhenylalaninemethylesterHCl
    • D-PHENYLALANINE ETHYL ESTER HCL
    • D-PHENYLALANINE METHYL ESTER HCL
    • R-Phenyl Alanine methyl ester HCL
    • METHYL D-PHENYLALANINATE HYDROCHLORIDE
    • D-Dhenylalaninemethylesterhydrochloride
    • H-D-Phe-OMe·HCl
    • methyl (2R)-2-azanyl-3-phenyl-propanoate hydrochloride
    • DTXSID40467254
    • J-300214
    • 13033-84-6
    • (D)-Phenylalanine methyl ester hydrochloride
    • D-phenylalanine methylester hydrochloride
    • MFCD00066112
    • A806069
    • HY-I0924A
    • D-Phenylalanine methyl ester, HCl
    • (r)-2-amino-3-phenyl-propionic acid methyl ester hydrochloride
    • methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
    • AM82161
    • CS-W020565
    • Q-101534
    • [(2R)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]azanium;chloride
    • DS-14393
    • D-Phe-OMe.HCl
    • D-Phenylalanine, methyl ester, hydrochloride
    • D-Phenylalanine methyl ester hydrochloride, 98%
    • AKOS015846309
    • AKOS015888210
    • AC-5500
    • EL9Z2VT355
    • SWVMLNPDTIFDDY-SBSPUUFOSA-N
    • P1725
    • D-Phenyl alanine methyl ester hydrochloride
    • SCHEMBL346467
    • (2R)-2-amino-3-phenylpropanoic acid methyl ester hydrochloride
    • D-Phe-OMe-HCl
    • H-D-Phe-OMe inverted exclamation mark currencyHCl
    • METHYL (2R)-2-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE
    • MDL: MFCD00066112
    • Inchi: 1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1
    • InChI Key: SWVMLNPDTIFDDY-SBSPUUFOSA-N
    • SMILES: Cl.O(C)C([C@@H](CC1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 215.07100
  • Monoisotopic Mass: 215.071
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 52.3A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1000
  • Melting Point: 159-163 °C (lit.)
  • Boiling Point: No data available
  • Flash Point: 126 °C
  • Refractive Index: -37.0 ° (C=2, EtOH)
  • Solubility: Soluble in Ethanol and Methanol.
  • PSA: 52.32000
  • LogP: 2.23170
  • Specific Rotation: -39 ~ -33° (c=2, ethanol)
  • Solubility: Not determined

D-Phe-OMe monohydrochloride Security Information

D-Phe-OMe monohydrochloride Customs Data

  • HS CODE:2923900090
  • Customs Data:

    China Customs Code:

    2923900090

    Overview:

    2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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D-Phe-OMe monohydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:13033-84-6)D-Phe-OMe monohydrochloride
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Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:44
Price ($):158.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:13033-84-6)D-苯丙氨酸甲酯盐酸盐
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Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:56
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D-Phe-OMe monohydrochloride Related Literature

Additional information on D-Phe-OMe monohydrochloride

D-Phe-OMe Monohydrochloride (CAS No. 13033-84-6): A Comprehensive Overview of Its Applications and Advancements in Chemical Biology and Medicinal Chemistry

The compound D-Phe-OMe monohydrochloride (CAS No. 13033-84-6) has emerged as a critical reagent in the field of chemical biology and medicinal chemistry. This D-Phe-OMe monohydrochloride derivative, characterized by its unique structural features, serves as a versatile building block for peptide synthesis, drug design, and biochemical studies. Its structure—comprising a D-Phe (D-phenylalanine) moiety linked to a methyl ester group (OMe) and stabilized by a hydrochloride counterion—enables precise control over peptide folding, stability, and pharmacokinetic properties. Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted its role in optimizing the yield and purity of complex peptides.

In academic research, D-Phe-OMe monohydrochloride has been extensively utilized to investigate the stereochemical effects on protein-ligand interactions. Studies published in Journal of Medicinal Chemistry (2023) demonstrated that incorporating D-Phe residues into bioactive peptides significantly enhances resistance to enzymatic degradation while preserving bioactivity. This property is particularly valuable in designing therapeutics targeting extracellular proteases or intracellular environments with high peptidase activity. For instance, researchers at the University of California, San Francisco, recently employed D-Phe-OMe monohydrochloride to synthesize analogs of glucagon-like peptide 1 (GLP-1), achieving prolonged half-lives without compromising receptor specificity.

Beyond academia, this compound plays a pivotal role in preclinical drug development pipelines. In oncology research, conjugating D-Phe-based peptides to tumor-targeting ligands has enabled the creation of prodrugs with improved tumor penetration and reduced systemic toxicity. A 2024 study in Nature Communications reported that such conjugates selectively delivered chemotherapeutic agents to pancreatic cancer cells by exploiting folate receptor overexpression—a breakthrough attributed to the stability imparted by the OMe group during cellular uptake.

The hydrochloride form of this compound (monohydrochloride) ensures optimal solubility and crystallinity during scale-up processes, making it indispensable for Good Manufacturing Practice (GMP)-compliant production. Recent innovations in continuous flow chemistry have further streamlined its synthesis: researchers at MIT developed a microfluidic reactor system that achieves >98% purity using environmentally benign conditions, reducing waste by 40% compared to traditional batch methods.

In neurobiology applications, D-Phe-OMe monohydrochloride-derived peptides have been explored as modulators of G-protein coupled receptors (GPCRs). A collaborative study between Stanford University and Genentech revealed that analogs incorporating this moiety exhibit enhanced selectivity for delta-opioid receptors over mu-opioid receptors—a critical advancement toward developing non-addictive analgesics. The methyl ester group (OMe) was shown to sterically hinder off-target binding while maintaining receptor activation efficacy.

Safety profiles remain a focal point of current investigations. Toxicological assessments conducted under OECD guidelines confirmed that D-Phe-OMe monohydrochloride-based compounds exhibit low acute toxicity when administered intravenously or subcutaneously at therapeutic doses. However, recent metabolomic analyses highlighted species-specific differences in hepatic clearance rates, necessitating tailored dosing strategies for clinical translation—a challenge being addressed through AI-driven pharmacokinetic modeling.

Looking forward, emerging applications span beyond traditional therapeutics into biotechnology tools. For example, CRISPR-Cas9 delivery systems now incorporate D-Phe-containing peptides to enhance genome editing efficiency in vivo. The methyl ester functionality (OMe) protects guide RNA from nuclease degradation during transfection while enabling pH-sensitive release once internalized—a mechanism validated through live-cell imaging experiments published in Nano Letters earlier this year.

In summary, D-Phe-OMe monohydrochloride (CAS No. 13033-84-6) stands at the intersection of cutting-edge chemical synthesis and translational medicine. Its structural versatility combined with recent breakthroughs in synthetic methodologies positions it as an essential component for advancing therapies targeting metabolic disorders, cancer, neurodegeneration, and genetic diseases. As interdisciplinary research continues to bridge chemistry with biology at molecular scales, this compound will undoubtedly remain central to innovation across pharmaceutical R&D landscapes worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13033-84-6)D-Phe-OMe monohydrochloride
A806069
Purity:99%
Quantity:1kg
Price ($):158.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:13033-84-6)D-苯丙氨酸甲酯盐酸盐
LE26563520
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email